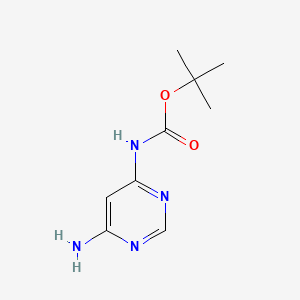

tert-Butyl (6-aminopyrimidin-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

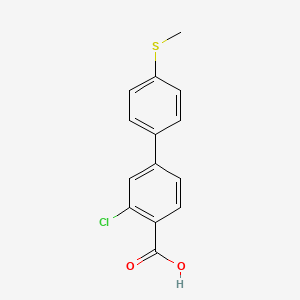

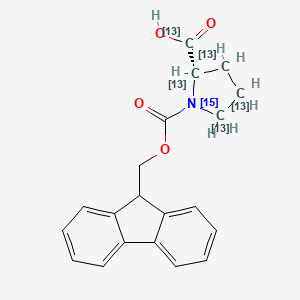

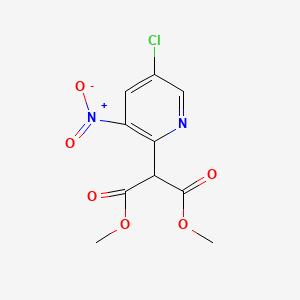

“tert-Butyl (6-aminopyrimidin-4-yl)carbamate” is a chemical compound with the molecular formula C9H14N4O2 . It has an average mass of 210.233 Da .

Synthesis Analysis

The synthesis of carbamates, such as “tert-Butyl (6-aminopyrimidin-4-yl)carbamate”, can be achieved through amination (carboxylation) or rearrangement . The reaction of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid produces the corresponding acyl azide. The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative which is trapped either by an alkoxide or by an amine to form the aromatic carbamate or urea .Molecular Structure Analysis

The molecular structure of “tert-Butyl (6-aminopyrimidin-4-yl)carbamate” contains a total of 32 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 primary amine (aromatic) and 1 Pyrimidine .Scientific Research Applications

Synthetic Pathways and Molecular Design

A series of 2-aminopyrimidines, including tert-butyl (6-aminopyrimidin-4-yl)carbamate derivatives, have been explored for their potential as ligands for the histamine H4 receptor. These compounds, through systematic modifications, have shown significant in vitro potency and activity as anti-inflammatory agents in animal models, suggesting a promising avenue for the development of new therapeutic agents targeting pain and inflammation (Altenbach et al., 2008).

Chemical Synthesis and Optimization

Research into the synthetic routes of imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine has led to the development of novel synthetic pathways involving tert-butyl (6-aminopyrimidin-4-yl)carbamate. These pathways have been optimized to enhance yields and efficiency, demonstrating the chemical versatility and utility of this compound in the synthesis of complex heterocyclic structures (Bakke et al., 2003).

Photoredox-Catalyzed Cascade Reactions

A photoredox-catalyzed amination process utilizing tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has established a new pathway for assembling 3-aminochromones under mild conditions. This method significantly broadens the applicability of photocatalyzed protocols in constructing diverse amino pyrimidines, showcasing the compound's role in facilitating innovative synthetic strategies (Wang et al., 2022).

Crystal Structure Analysis

In crystallography, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its derivatives have contributed to understanding the structural basis of molecular interactions. Studies on these compounds reveal how molecules are linked via hydrogen and halogen bonds, providing insights into the design of materials and molecular assemblies with specific properties (Baillargeon et al., 2017).

Intermediates for Biologically Active Compounds

The synthesis and optimization of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate demonstrate the importance of tert-butyl (6-aminopyrimidin-4-yl)carbamate derivatives as intermediates in producing biologically active compounds. Such research underscores the compound's role in developing new drugs, highlighting its potential in medicinal chemistry (Zhao et al., 2017).

properties

IUPAC Name |

tert-butyl N-(6-aminopyrimidin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H3,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHIIDRUXBVFCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (6-aminopyrimidin-4-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)